7-Deacetyl-7-O-hemisuccinyl-Forskolin
7-Deacetyl-7-O-hemisuccinyl-Forskolin
Brand Name:
Vulcanchem
CAS No.:
83797-56-2
VCID:
VC20792900
InChI:
InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28)
SMILES:
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C
Molecular Formula:
C₂₄H₃₆O₉
Molecular Weight:
468.5 g/mol
7-Deacetyl-7-O-hemisuccinyl-Forskolin
CAS No.: 83797-56-2
Cat. No.: VC20792900
Molecular Formula: C₂₄H₃₆O₉
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83797-56-2 |
|---|---|
| Molecular Formula | C₂₄H₃₆O₉ |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | 4-[(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl)oxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28) |
| Standard InChI Key | GAXOOYZVVOXRCK-UHFFFAOYSA-N |
| SMILES | CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C |
| Canonical SMILES | CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator